

# A Comprehensive Technical Guide to the Physicochemical Properties of Histamine Dihydrochloride

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## Compound of Interest

Compound Name: *Histamine hydrochloride*

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This guide provides an in-depth overview of the core physicochemical properties of histamine dihydrochloride (also known as **histamine hydrochloride** salt), a critical molecule in physiological research and pharmaceutical development. Understanding these properties is fundamental to its handling, formulation, and application in both in vitro and in vivo studies.

## Core Physicochemical Characteristics

Histamine dihydrochloride is the salt form of histamine, an organic nitrogenous compound. This form enhances stability and solubility, making it suitable for experimental and pharmaceutical use. It presents as a white to colorless crystalline powder.<sup>[1]</sup>

## Quantitative Physicochemical Data

The key quantitative properties of histamine dihydrochloride are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C <sub>5</sub> H <sub>9</sub> N <sub>3</sub> ·2HCl	[1]
Molecular Weight	184.07 g/mol	[1][2]
Melting Point	249–252 °C	[3][4][5][6]
Solubility	Freely soluble in water and methanol; soluble in ethanol.	[7]
Water: 100 mg/mL	[2][6][8]	
pKa Values	pKa <sub>1</sub> ≈ 5.8 (imidazole ring); pKa <sub>2</sub> ≈ 9.4 (aliphatic amino group)	[9][10]
Appearance	White to colorless crystals or crystalline powder	[1][4]
Hygroscopicity	Hygroscopic	[11]
Stability	Stable under normal conditions. Solutions at 4°C or -18°C are stable for at least 6 months.[5][12]	

## Experimental Protocols

Accurate determination of physicochemical properties is paramount. This section details standardized methodologies for assessing the purity and ionization constants of histamine dihydrochloride.

### Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying histamine and assessing the purity of histamine dihydrochloride preparations. The following protocol is a representative method involving pre-column derivatization.

**Objective:** To determine the purity of a histamine dihydrochloride sample by quantifying histamine content.

**Principle:** Histamine is derivatized to form a fluorescent or UV-absorbing compound, which is then separated and quantified using a reverse-phase HPLC system.

**Materials:**

- Histamine dihydrochloride reference standard
- Perchloric acid (0.2 M)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Dansyl chloride (derivatizing agent)
- Proline
- Reversed-phase C18 column (e.g., 15 cm length, 4.6 mm i.d., 3.5  $\mu$ m particle size)
- HPLC system with UV or fluorescence detector

**Procedure:**

- **Standard Solution Preparation:** Accurately weigh a known amount of histamine dihydrochloride reference standard and dissolve it in 0.2 M perchloric acid to create a stock solution. Prepare a series of dilutions to generate a calibration curve.
- **Sample Preparation:** Accurately weigh the histamine dihydrochloride sample, dissolve it in 0.2 M perchloric acid, and dilute as necessary to fall within the range of the calibration curve.
- **Derivatization:**
  - To an aliquot of the standard or sample solution, add a solution of dansyl chloride in acetone.

- Add a saturated solution of sodium carbonate to raise the pH.
- Incubate the mixture to allow the derivatization reaction to complete.
- Add a solution of proline to react with excess dansyl chloride.
- Extraction: Extract the derivatized histamine into an organic solvent like toluene. Evaporate the solvent and reconstitute the residue in acetonitrile.[\[13\]](#)
- HPLC Analysis:
  - Mobile Phase: A gradient of water (A) and acetonitrile (B).
  - Flow Rate: Typically 1.0-1.5 mL/min.
  - Column Temperature: Ambient or controlled (e.g., 45°C).[\[13\]](#)
  - Injection Volume: 10-20  $\mu$ L.
  - Detection: UV detector set at 254 nm or a fluorescence detector with appropriate excitation and emission wavelengths for the specific derivative.[\[13\]](#)
- Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of histamine in the sample by interpolating its peak area from the curve. Calculate the purity based on the expected concentration.

Below is a graphical representation of the experimental workflow.

Diagram 1: HPLC Purity Analysis Workflow

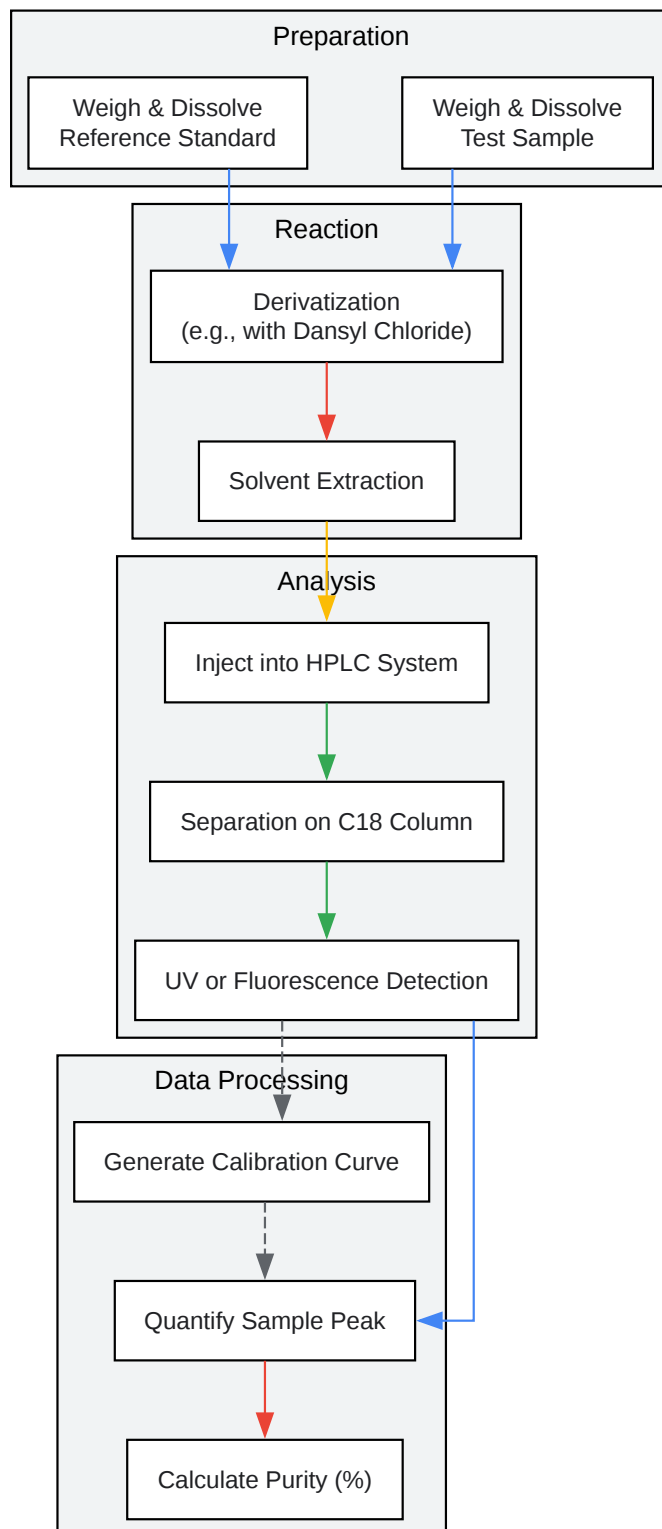
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Diagram 1: HPLC Purity Analysis Workflow

## Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constants (pKa) of ionizable compounds like histamine.

Objective: To determine the two pKa values of histamine dihydrochloride.

Principle: A solution of histamine dihydrochloride is titrated with a strong base (e.g., NaOH). The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the resulting titration curve.

Materials:

- Histamine dihydrochloride
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M, carbonate-free
- Potassium chloride (KCl), 0.15 M (to maintain constant ionic strength)
- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Burette

Procedure:

- Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).  
[14]
- Sample Preparation: Prepare a solution of histamine dihydrochloride (e.g., 1 mM) in water containing 0.15 M KCl.[14][15]
- Initial Acidification: Acidify the sample solution to a pH of approximately 1.8-2.0 with 0.1 M HCl to ensure all basic groups are fully protonated.[14][15]

- Titration:
  - Place the solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode.
  - Begin titrating by adding small, precise increments of 0.1 M NaOH from the burette.
  - After each addition, allow the pH reading to stabilize before recording the pH and the total volume of NaOH added.
  - Continue the titration until the pH reaches approximately 12-12.5.[\[14\]](#)[\[15\]](#)
- Data Analysis:
  - Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
  - Identify the two equivalence points, which appear as the steepest points of inflection on the curve.
  - The two pKa values are determined from the pH at the half-equivalence points (i.e., the pH at half the volume of NaOH required to reach each equivalence point).
  - Alternatively, a derivative plot ( $\Delta\text{pH}/\Delta V$  vs. volume) can be used to more accurately determine the equivalence points.
- Replication: Perform the titration at least in triplicate to ensure reproducibility and calculate the average pKa values.[\[14\]](#)

## Biological Context: Histamine Receptor Signaling Pathways

Histamine exerts its diverse physiological effects by binding to four distinct G protein-coupled receptors (GPCRs): H<sub>1</sub>, H<sub>2</sub>, H<sub>3</sub>, and H<sub>4</sub>.[\[13\]](#) The hydrochloride salt is the source of the active histamine ligand. The primary signaling cascades for the H<sub>1</sub> and H<sub>2</sub> receptors, which are common targets in drug development, are outlined below.

- **H<sub>1</sub> Receptor Signaling:** The H<sub>1</sub> receptor predominantly couples to Gq/11 proteins.[\[14\]](#) Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of Ca<sup>2+</sup> from intracellular stores, while DAG activates protein kinase C (PKC). This cascade is central to allergic and inflammatory responses.[\[14\]](#)
- **H<sub>2</sub> Receptor Signaling:** The H<sub>2</sub> receptor is primarily coupled to Gs proteins. Activation of the H<sub>2</sub> receptor stimulates adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets. This pathway is famously involved in the stimulation of gastric acid secretion.[\[13\]](#)

The diagram below illustrates these two key signaling pathways.

Diagram 2: Major Histamine Signaling Pathways

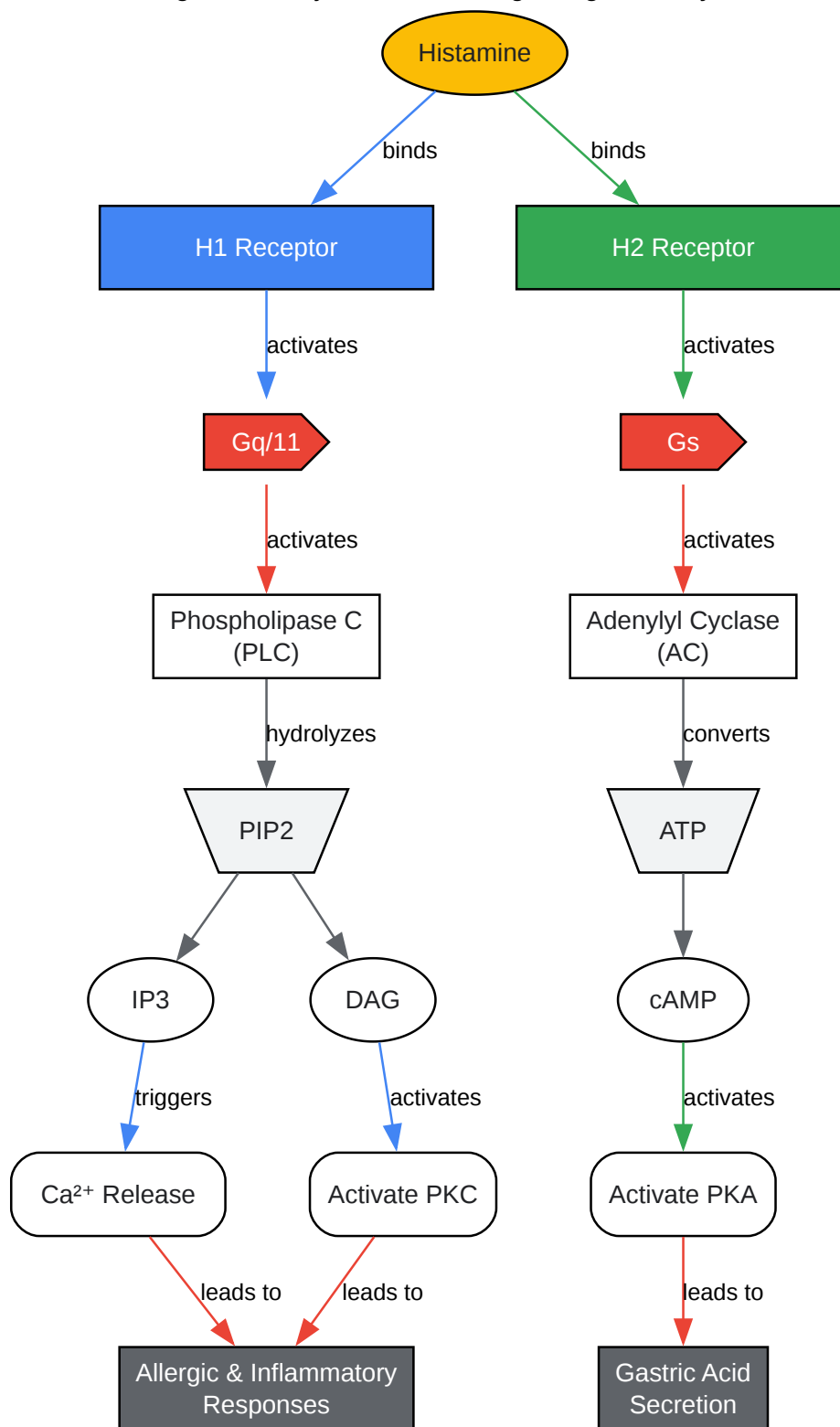
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Diagram 2: Major Histamine Signaling Pathways

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